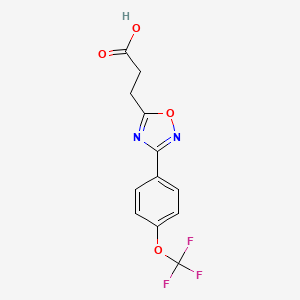

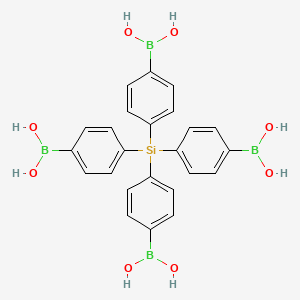

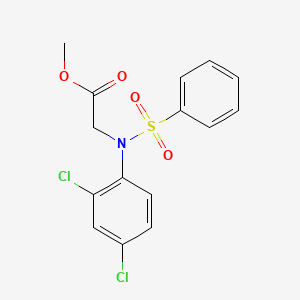

![molecular formula C28H26NO2P B3142219 N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][ CAS No. 500103-26-4](/img/structure/B3142219.png)

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

Vue d'ensemble

Description

“N N-Bis-[®-1-phenylethyl]dibenzo[D F][” is a laboratory chemical used in the synthesis of substances . It is also known by other names such as “(R,R)-N-(5,7-Diox-6-phosphadibenzo[a,c]cyclohepten-6-yl)bis(1-phenylethyl)amine”, “O,O′-(2,2′-Biphenyldiyl) N,N-bis[®-1-phenylethyl]phosphoramidite”, and "BIPOL-A1®" .

Molecular Structure Analysis

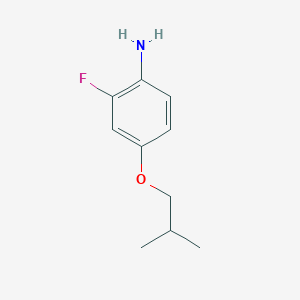

The empirical formula of “N N-Bis-[®-1-phenylethyl]dibenzo[D F][” is C28H26NO2P, and its molecular weight is 439.49 g/mol . The SMILES string representation of its structure isCC@@Hc1ccccc1)P2Oc3ccccc3-c4ccccc4O2)c5ccccc5 . Physical and Chemical Properties Analysis

“N N-Bis-[®-1-phenylethyl]dibenzo[D F][” has a melting point of 99-102 °C .Applications De Recherche Scientifique

1. Application in Metal–Organic Systems

The construction of copper metal–organic systems utilizes flexible dicarboxylate ligands, which include variations of the N N-Bis-[(R)-1-phenylethyl]dibenzo[D F] structure. These ligands can adopt different conformations, leading to the formation of various complex structures, such as discrete molecular chairs and one-dimensional coordination polymers, impacting the properties and applications of these metal–organic complexes (Dai et al., 2009).

2. Coordination Polymers for Antibacterial and Antifungal Activities

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F] derivatives have been used in the synthesis of coordination polymers with various metal ions. These compounds have been studied for their antibacterial and antifungal activities, suggesting potential applications in biomedical and pharmaceutical research (Shukla et al., 2012).

3. Nonlinear Optical Properties in Electronic Applications

Unsymmetric π-donor−acceptor bis(phenylethynyl)benzenes, which are related to N N-Bis-[(R)-1-phenylethyl]dibenzo[D F], exhibit significant nonlinear optical properties. These properties are essential for various electronic applications, including photonics and optoelectronics (Nguyen et al., 1997).

4. Catalytic Applications

Derivatives of N N-Bis-[(R)-1-phenylethyl]dibenzo[D F] have been applied in catalysis, particularly in transfer hydrogenation and hydrosilylation reactions. These compounds serve as catalyst precursors, enhancing the efficiency of chemical reactions in organic synthesis (Hashimoto et al., 2012).

5. Photocatalytic Degradation of Pollutants

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F]-related complexes have been synthesized for the photocatalytic degradation of pollutants like methyl violet dye. This application is crucial for environmental remediation and the treatment of wastewater (Lu et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is used in asymmetric hydrovinylation of 1,3-diene and in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper . These reactions suggest that the compound may interact with dienes and cyclohexenones as part of its mechanism of action.

Mode of Action

The compound is used as a catalyst in asymmetric hydrovinylation of 1,3-diene . Hydrovinylation is a process where a hydrogen atom and a vinyl group are added across a carbon-carbon double bond. The compound is also used in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper . In this reaction, the compound likely facilitates the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound in a manner that generates a new chiral center.

Result of Action

The primary result of the action of N,N-Bis-[®-1-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine is the facilitation of asymmetric hydrovinylation and 1,4-asymmetric conjugate addition reactions . These reactions are important in the synthesis of complex organic molecules, including potential pharmaceuticals and other biologically active compounds.

Analyse Biochimique

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine is complex. It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Propriétés

IUPAC Name |

N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISGHECLGYELKD-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

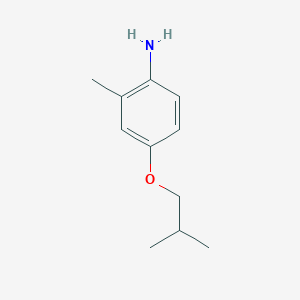

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)